N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide
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Overview
Description
N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Mechanism of Action
Target of Action
Compounds containing the [1,2,4]triazino[5,6-b]indole group have been reported to have potent antimalarial, antidepressant, and antileishmanial activity .
Biochemical Pathways
It is known that iron is involved in cell respiration, dna/rna synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . Therefore, it can be inferred that STL079808, through its interaction with iron, could potentially affect these pathways and their downstream effects.
Pharmacokinetics
It is known that the introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the cell wall . This could potentially enhance the bioavailability of STL079808.
Result of Action
STL079808 has been shown to have strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 cells . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by STL079808 in A549 cells might be at least via the mitochondria pathway .
Action Environment
It is known that the addition of ferrous ions can abolish the cytotoxicity of the compound , indicating that the presence of certain ions in the environment could potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to selectively bind to ferrous ions . This interaction with iron ions suggests that this compound could potentially play a role in iron-related biochemical reactions .
Cellular Effects
In terms of cellular effects, this compound has been shown to have significant effects on cell function . For instance, it has been reported to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . This suggests that this compound could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several interactions at the molecular level . For instance, it has been reported to selectively bind to ferrous ions . This binding interaction suggests that this compound could potentially inhibit or activate certain enzymes and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It has been reported to induce significant apoptosis in A549 cells in dose and time-dependent manners , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
Its ability to bind to ferrous ions suggests that it could potentially interact with enzymes or cofactors involved in iron-related metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazinoindole core: This step involves the cyclization of appropriate precursors to form the triazinoindole ring system.
Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the butanamide moiety: The final step involves the coupling of the cyclohexyl group with the triazinoindole core via an amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazinoindole core or the amide bond.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Researchers are exploring its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide can be compared with other triazinoindole derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole-3-thiols: These compounds share a similar core structure but differ in the substituents attached to the indole ring.
Indolo[2,3-b]quinoxalines: These compounds have a fused quinoxaline ring system instead of the triazine ring, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c25-16(20-13-7-2-1-3-8-13)11-6-12-26-19-22-18-17(23-24-19)14-9-4-5-10-15(14)21-18/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXOVXHBRQAOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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